molecular formula C3H6N2O2 B1674937 L-Cycloserine CAS No. 339-72-0

L-Cycloserine

Cat. No. B1674937
CAS RN: 339-72-0
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-UHFFFAOYSA-N
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Description

L-Cycloserine is a broad-spectrum antibiotic used in the treatment of tuberculosis and certain urinary tract infections . It is an irreversible inhibitor of 3-ketodihydrosphingosine synthetase, the first enzyme of the sphingolipid pathway . It works by blocking the formation of peptidoglycans, which weakens the walls of the bacteria, resulting in their death .


Synthesis Analysis

L-Cycloserine is synthesized through a series of chemical reactions. A select series of N(2)-substituted D,L-cycloserine derivatives were prepared and evaluated for inhibitory activity against purified alanine racemases .


Molecular Structure Analysis

The molecular formula of L-Cycloserine is C3H6N2O2 . It has a molecular weight of 102.09 g/mol . The structure of L-Cycloserine contains a total of 13 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 primary amine (aliphatic), and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

L-Cycloserine disrupts D-alanine incorporation into peptidoglycan during bacterial cell wall synthesis . It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitive inhibition of two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis .


Physical And Chemical Properties Analysis

L-Cycloserine has a molecular formula of C3H6N2O2 and a molecular weight of 102.09 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .

Scientific Research Applications

Enhancement of Exposure Therapy for Social Anxiety Disorder

A study demonstrated that D-Cycloserine (DCS), when used as an adjunct to exposure therapy, significantly improves treatment outcomes for social anxiety disorder (SAD). It indicated that DCS before exposure therapy enhances treatment efficacy, suggesting a potential application in therapeutic interventions for anxiety disorders (Guastella et al., 2008).

Neuropsychiatric Diseases Treatment Potential

DCS has shown potential in treating various psychiatric and neurological diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, autism, dementia, Alzheimer’s disease, and spinocerebellar degeneration. Its role as a partial NMDA-agonist highlights its therapeutic potential across a broad spectrum of neuropsychological disorders (Schade & Paulus, 2015).

Cognitive Enhancement in Aged Rats

Research has found that DCS can improve cognitive deficits in aged rats, supporting the hypothesis that DCS possesses cognition-enhancing properties. This suggests its potential application in treating disorders involving cognitive impairment (Baxter et al., 1994).

Targeting Mycobacteria

A study identified d-Alanine-d-Alanine ligase as the primary lethal target of DCS in mycobacteria, providing insights into its mechanism of action against MDR and XDR strains of Mycobacterium tuberculosis. This research has implications for the development of new antibacterial strategies (Halouska et al., 2014).

Enhancement of Human Motor Cortical Neuroplasticity

DCS has been shown to consolidate neuronal excitability enhancements, suggesting its utility in improving cognitive functions through the stabilization of NMDA receptor strengthening. This has significant implications for therapeutic interventions aimed at cognitive enhancement (Nitsche et al., 2004).

Safety And Hazards

L-Cycloserine may cause skin, eye, and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

L-Cycloserine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . A combination of desipramine and L-cycloserine reduced ceramide levels, which protected photoreceptors, helped preserve the retina’s structure and function, and improved vision .

properties

IUPAC Name

(4S)-4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017231
Record name L-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

L-Cycloserine

CAS RN

339-72-0
Record name L-Cycloserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levcycloserine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-4-aminoisoxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVCYCLOSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK7DRB7FMO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cycloserine
Reactant of Route 2
L-Cycloserine

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